molecular formula C24H21ClN4O3 B11261551 3-(3-Chloro-4-methylphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea

3-(3-Chloro-4-methylphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea

Cat. No.: B11261551
M. Wt: 448.9 g/mol
InChI Key: NGDKPWSJJSFJHE-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a pyrido[1,2-A]pyrimidinyl moiety, and a urea linkage.

Preparation Methods

The synthesis of 3-(3-Chloro-4-methylphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea involves multiple steps, typically starting with the preparation of the chlorinated phenyl and pyrido[1,2-A]pyrimidinyl intermediates. These intermediates are then coupled through a urea linkage under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[1,2-A]pyrimidinyl moiety may play a crucial role in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds include other urea derivatives with chlorinated phenyl and pyrido[1,2-A]pyrimidinyl groups. What sets 3-(3-Chloro-4-methylphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H21ClN4O3

Molecular Weight

448.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[3-[(8-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]urea

InChI

InChI=1S/C24H21ClN4O3/c1-15-8-9-29-22(10-15)26-19(13-23(29)30)14-32-20-5-3-4-17(11-20)27-24(31)28-18-7-6-16(2)21(25)12-18/h3-13H,14H2,1-2H3,(H2,27,28,31)

InChI Key

NGDKPWSJJSFJHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2C=C1)COC3=CC=CC(=C3)NC(=O)NC4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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